Physicochemical Profiling and Stability Dynamics of 5-Amino-3,3,7-trimethylindolin-2-one: A Technical Guide for Preclinical Development
Physicochemical Profiling and Stability Dynamics of 5-Amino-3,3,7-trimethylindolin-2-one: A Technical Guide for Preclinical Development
As the complexity of targeted therapeutics increases, the selection of robust, highly optimized building blocks becomes paramount. 5-Amino-3,3,7-trimethylindolin-2-one (CAS: 162712-10-9) is a highly substituted oxindole derivative that serves as a privileged scaffold in the design of advanced kinase inhibitors [1, 2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and stability dynamics of this compound. Designed for drug development professionals, this guide synthesizes theoretical mechanistic insights with field-proven experimental workflows.
Structural Causality and Physicochemical Properties
The utility of 5-Amino-3,3,7-trimethylindolin-2-one stems from its highly deliberate substitution pattern. Unlike simple oxindoles, which suffer from tautomeric instability, this molecule is engineered for structural rigidity and specific functionalization.
Mechanistic Structural Insights
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C3 Gem-Dimethylation (The "Lactam Lock"): In unsubstituted 2-oxindoles, the C3 protons are acidic and readily deprotonate to form reactive enolates, leading to unwanted aldol condensations and lactam-lactim tautomerization [3]. The addition of the gem-dimethyl group at C3 completely abolishes this enolization pathway. By removing the acidic protons, the molecule is permanently locked into the stable lactam form, drastically enhancing its chemical stability in basic environments.
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C7 Methylation: The methyl group at the C7 position provides critical steric shielding adjacent to the lactam nitrogen (N1). This steric bulk reduces the susceptibility of the lactam carbonyl to nucleophilic attack (hydrolysis) while modulating the hydrogen-bond donor capacity of the N-H group, a vital consideration for kinase hinge-binding motifs.
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C5 Amino Group: Serving as the primary vector for synthetic elaboration (e.g., amide coupling to form the final active pharmaceutical ingredient), the C5 amine is highly nucleophilic. However, as an electron-donating group, it renders the aromatic system electron-rich, introducing specific oxidative liabilities.
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound [1, 2]:
| Property | Value / Description |
| IUPAC Name | 5-amino-3,3,7-trimethyl-1H-indol-2-one |
| CAS Number | 162712-10-9 |
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| Physical State | Solid (Crystalline powder) |
| Tautomerism | Restricted (Lactam locked via C3 gem-dimethyl) |
| Primary Liability | Oxidative degradation (C5 amine) |
Chemical Stability and Degradation Pathways
Understanding the degradation pathways of a building block is essential for formulating stable APIs and predicting in vivo metabolic liabilities.
Hydrolytic Stability
The lactam ring of oxindoles is generally robust to mild aqueous acid or base [3]. In the case of 5-Amino-3,3,7-trimethylindolin-2-one, hydrolytic stability is exceptionally high. The combination of the C3 gem-dimethyl and C7 methyl groups creates a sterically hindered microenvironment around the C2 carbonyl. This prevents the approach of hydroxide ions, making ring-opening hydrolysis (to o-aminophenylacetic acid derivatives) highly unfavorable except under extreme conditions (e.g., high-temperature barium hydroxide).
Oxidative Liability (Bioactivation)
The primary stability concern for this scaffold is oxidative. The 5-aminooxindole motif is known to be susceptible to oxidation, both during long-term bench storage and in vivo via Cytochrome P450 (e.g., CYP3A4) metabolism [4]. Oxidation of the electron-rich 5-amino group can lead to the formation of a highly reactive, electrophilic bis-imine intermediate .
If incorporated into a drug candidate, this intermediate can act as a hapten, covalently binding to nucleophilic residues on proteins and causing idiosyncratic toxicity. In preclinical development, this liability is rigorously monitored by trapping the reactive intermediate with Glutathione (GSH) [4].
Figure 1: Oxidative degradation and bioactivation pathway of the 5-aminooxindole motif.
Self-Validating Experimental Protocols
To accurately assess the oxidative liability of 5-Amino-3,3,7-trimethylindolin-2-one derivatives, a self-validating Glutathione (GSH) Trapping Assay is required. This protocol utilizes internal controls to ensure that any detected mass shifts are causally linked to the specific oxidation of the oxindole core, rather than background matrix interference [4].
Protocol: GSH Trapping and HR-LC-MS/MS Analysis
Rationale: By incubating the compound with Human Liver Microsomes (HLM) and an excess of GSH, any transient bis-imine formed will be immediately trapped as a stable GSH adduct, resulting in a predictable mass shift (+307 Da) detectable via high-resolution Orbitrap mass spectrometry.
Step-by-Step Methodology:
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Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
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Incubation Mixture: Combine 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of the test compound in the buffer.
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Self-Validation Control: Run a parallel negative control lacking the NADPH regenerating system to confirm that adduct formation is strictly dependent on CYP-mediated oxidation.
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Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
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Incubation: Incubate the mixture at 37°C for 60 minutes under gentle agitation.
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Quenching & Precipitation: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard. This immediately denatures the microsomal proteins and halts oxidation.
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Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Recovery: Carefully transfer the clear supernatant to LC-MS vials.
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Data Acquisition: Analyze via High-Resolution LC-MS/MS (e.g., Linear Ion Trap/Orbitrap). Scan for the parent mass [M+H]+ and the predicted GSH adduct mass[M+GSH+H]+.
Figure 2: Self-validating experimental workflow for reactive metabolite GSH trapping.
Formulation and Storage Guidelines
Based on the physicochemical profiling, the following handling guidelines are strictly recommended to maintain the integrity of 5-Amino-3,3,7-trimethylindolin-2-one during R&D operations:
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Atmospheric Control: Due to the oxidative liability of the free C5 amine, the compound should be stored under an inert atmosphere (Argon or Nitrogen) [1].
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Temperature: Long-term storage must be maintained at sub-ambient temperatures (-20°C) to suppress kinetic degradation pathways.
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Light Protection: Amines on electron-rich aromatic systems can undergo photo-oxidation. Store in amber vials or opaque containers.
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Solvent Compatibility: The compound is stable in aprotic solvents (e.g., DMSO, DMF) for synthesis, but prolonged storage of DMSO stock solutions at room temperature should be avoided to prevent solvent-mediated oxidation.
References
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Title: Differences in CYP3A4 catalyzed bioactivation of 5-aminooxindole and 5-aminobenzsultam scaffolds in proline-rich tyrosine kinase 2 (PYK2) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
